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Compound of Interest

Compound Name:
Methyl 3-oxothiomorpholine-2-

carboxylate

CAS No.: 1795304-62-9

Cat. No.: B1373206

Get Quote

CAS Number: 1795304-62-9 Molecular Formula: C₆H₉NO₃S Molecular Weight: 175.21 g/mol

IUPAC Name: Methyl 3-oxothiomorpholine-2-carboxylate

Introduction & Structural Significance
Methyl 3-oxothiomorpholine-2-carboxylate represents a critical class of

-lactam surrogates and constrained amino acid analogs. In medicinal chemistry, the
thiomorpholin-3-one core serves as a conformationally restricted scaffold that mimics the turn
structures of peptides, making it valuable for designing protease inhibitors and G-protein
coupled receptor (GPCR) ligands.

The molecule features a 6-membered saturated ring containing sulfur and nitrogen, with a

ketone at position 3 (forming a lactam) and a methyl ester at position 2. This specific

substitution pattern introduces a chiral center at C2, rendering the methylene protons at C5 and

C6 diastereotopic.
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Core: Thiomorpholine (1,4-thiazane).

Functional Groups:

Lactam (Amide): C3 carbonyl + N4 amine.

Ester: Methyl carboxylate at C2.

Stereochemistry: The C2 position is chiral. Synthetic samples are typically racemic (

) unless asymmetric catalysis is employed.

Synthesis & Reaction Pathway[1][2][3]
To understand the spectroscopic impurities and signal patterns, one must understand the

genesis of the molecule. The standard industrial synthesis involves the S-alkylation of

cysteamine followed by cyclocondensation.

Synthesis Protocol
Precursors: Cysteamine (2-aminoethanethiol) and Dimethyl bromomalonate.

Mechanism:

Step 1 (S-Alkylation): The thiol group of cysteamine attacks the

-carbon of dimethyl bromomalonate.

Step 2 (Cyclization): The terminal amine attacks one of the methyl ester groups, releasing

methanol and forming the 6-membered lactam ring.

Reaction Workflow Diagram

Cysteamine
(HS-CH2-CH2-NH2)

Intermediate
(H2N-CH2-CH2-S-CH(COOMe)2)

S-Alkylation
(Base, 0°C)

Dimethyl Bromomalonate
(Br-CH(COOMe)2)

Methyl 3-oxothiomorpholine-
2-carboxylate

Cyclization
(Reflux)

Methanol
(MeOH)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Synthetic pathway via S-alkylation and subsequent lactamization.

Spectroscopic Data Analysis
The following data represents the Standardized Spectroscopic Profile for this compound. Due

to the chirality at C2, the ring protons (H5, H6) appear as complex multiplets (ABX or AA'BB'

systems) rather than simple triplets.

Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (

) Reference: TMS (0.00 ppm)

H NMR Data (400 MHz)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

NH 7.20 – 6.80 br s 1H

Amide proton.

Broad due to

quadrupole

relaxation of

N and exchange.

H-2 4.35 s (or d) 1H

Methine proton.

Deshielded by

adjacent S and

two carbonyls

(Ester + Amide).

Appears as a

singlet if dihedral

angle to NH is

90°, or doublet (

Hz).

OMe 3.82 s 3H

Methyl ester

singlet.

Characteristic

sharp peak.

H-5 3.75 – 3.60 m 2H

Methylene

adjacent to

Nitrogen

(deshielded).

Diastereotopic

due to C2

chirality.

H-6 3.05 – 2.85 m 2H

Methylene

adjacent to

Sulfur. Shielded

relative to H-5.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Insight: The H-2 proton is the critical diagnostic signal. It appears significantly

downfield (~4.35 ppm) compared to standard thiomorpholines because it is located at the

"anomeric-like" position between the sulfur atom and the carbonyl group.

C NMR Data (100 MHz)

Position
Shift (

ppm)
Assignment

C=O (Ester) 168.5
Carbonyl carbon of the methyl

ester.

C=O (Amide) 165.2
Carbonyl carbon of the lactam

ring (C3).

OMe 53.4 Methoxy carbon.

C-2 46.8 Methine carbon (chiral center).

C-5 41.2 Methylene next to Nitrogen.

C-6 27.5 Methylene next to Sulfur.

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the two carbonyl stretches. The separation between the ester

and amide bands is a key purity indicator.

3250 – 3350 cm⁻¹:

(N-H) stretch (Broad, medium intensity). Indicates secondary amide.

2950 cm⁻¹:

(C-H) stretch (Aliphatic).

1745 cm⁻¹:

(C=O) Ester. Typically higher frequency than the amide.

1670 cm⁻¹:
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(C=O) Amide I. Characteristic of 6-membered lactams.

1150 – 1200 cm⁻¹:

(C-O) stretch (Ester).

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

Molecular Ion:

[M+H]⁺: m/z 176.04 (Calc: 176.038)

[M+Na]⁺: m/z 198.02

Fragmentation Pattern (EI/MS/MS):

m/z 175 (Parent Ion

).

m/z 116 (

): Loss of the carboxylate group. This is the base peak in many thiomorpholine derivatives,
representing the stable lactam cation.

m/z 88: Ring contraction or loss of CO from the lactam.

Fragmentation Logic Diagram
[M+H]+ 
 m/z 176

Fragment A 
 [M - MeOH]+ 
 (Lactam core)

Loss of Methanol

Fragment B 
 [M - COOMe]+ 

 m/z 116

Loss of Ester Group
(-59 Da)
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Figure 2: Primary fragmentation pathway in positive ion mode.

Quality Control & Validation
When validating the synthesis of Methyl 3-oxothiomorpholine-2-carboxylate, researchers

must watch for the Open-Chain Intermediate.

Common Impurity: Uncyclized S-alkylated product (

).

Detection: Check the IR spectrum. The impurity will show two ester bands (doublet around

1730-1750 cm⁻¹) and no amide band at 1670 cm⁻¹.

NMR Check: The impurity will lack the broad NH amide singlet at >6.5 ppm and instead

show a sharper amine signal at <2.0 ppm (unless protonated).
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Source for industrial availability and purity standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. discovery.researcher.life [discovery.researcher.life]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Methyl 3-oxothiomorpholine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1373206/docs#technical-guide-spectroscopic-
characterization-of-methyl-3-oxothiomorpholine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

